molecular formula C21H27ClN4O B5138161 N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide

Cat. No.: B5138161
M. Wt: 386.9 g/mol
InChI Key: SBGOTHISZNHTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for anxiety and depression. It has also been studied for its potential as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide in lab experiments is its potential as a treatment for anxiety and depression. It may also have potential as an analgesic and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Another direction is to explore its potential as a treatment for anxiety and depression, as well as its potential as an analgesic and anti-inflammatory agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis method for N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide involves several steps. The first step is the synthesis of 4-chlorobenzylpiperidine, which is then reacted with 1H-pyrazole-5-carboxylic acid to form 1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazole-5-carboxylic acid. This compound is then reacted with cyclopentanecarbonyl chloride to form this compound.

Properties

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c22-18-7-5-16(6-8-18)15-25-13-10-19(11-14-25)26-20(9-12-23-26)24-21(27)17-3-1-2-4-17/h5-9,12,17,19H,1-4,10-11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGOTHISZNHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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